methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856080-73-3
VCID: VC6915104
InChI: InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
SMILES: COC(=O)C1=C(C=NN1C2CCCC2)Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68

methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

CAS No.: 1856080-73-3

Cat. No.: VC6915104

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.68

* For research use only. Not for human or veterinary use.

methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate - 1856080-73-3

Specification

CAS No. 1856080-73-3
Molecular Formula C10H13ClN2O2
Molecular Weight 228.68
IUPAC Name methyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Standard InChI Key QKRUCVVSDUYNKL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=NN1C2CCCC2)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate (C10_{10}H13_{13}ClN2_2O2_2) comprises a pyrazole core with distinct substituents influencing its electronic and steric profiles. Key structural features include:

  • Chlorine atom at position 4, enhancing electrophilic reactivity.

  • Cyclopentyl group at position 1, contributing to lipophilicity and steric bulk.

  • Methyl ester at position 5, enabling further functionalization via hydrolysis or transesterification.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC10_{10}H13_{13}ClN2_2O2_2
Molecular Weight228.68 g/mol
CAS NumberNot explicitly reported¹
SMILESCOC(=O)C1=C(Cl)N(N=C1)C2CCCC2

The compound’s predicted collision cross section (CCS) for adducts like [M+H]+^+ can be extrapolated from analogous ethyl esters, which exhibit CCS values of ~143.9–153.2 Ų . The methyl substitution likely reduces steric hindrance slightly compared to ethyl analogs.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate involves two primary steps, as inferred from related pyrazole carboxylate esters :

  • Cyclopentylation and Methylation:

    • A pyrazole precursor (e.g., 4-chloro-5-pyrazolecarboxylic acid) reacts with cyclopentylating agents (e.g., cyclopentyl bromide) under basic conditions.

    • Subsequent methylation using dimethyl carbonate (DMC) in the presence of potassium carbonate yields the methyl ester .

  • Chlorination:

    • Hydrochloric acid and hydrogen peroxide mediate electrophilic chlorination at position 4 .

Reaction Conditions and Yields

Optimized parameters from analogous syntheses include:

  • Temperature: 80–120°C for methylation .

  • Solvents: Diethylene glycol dimethyl ether enhances reaction efficiency .

  • Catalysts: Potassium carbonate facilitates deprotonation and nucleophilic substitution .

Table 2: Representative Synthetic Conditions

StepReagentsConditionsYield (%)
MethylationDMC, K2_2CO3_3120°C, 10 h~85–90³
ChlorinationHCl, H2_2O2_2, DCM60°C, 6 h~75–80³

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, THF) due to the ester and cyclopentyl groups. Limited water solubility (<1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1720 cm1^{-1} (C=O stretch of ester).

  • NMR (predicted):

    • 1^1H NMR: δ 1.5–2.0 (m, cyclopentyl), δ 3.8 (s, OCH3_3), δ 6.2 (s, pyrazole-H).

    • 13^13C NMR: δ 165 (C=O), δ 140 (C-Cl), δ 55 (OCH3_3).

Applications in Pharmaceutical and Agrochemical Research

Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric properties and metabolic stability. Specific applications of this compound include:

Kinase Inhibition

The chlorine and cyclopentyl groups enhance binding to ATP pockets in kinases, making it a candidate for oncology targets .

Prodrug Development

The methyl ester serves as a prodrug moiety, improving membrane permeability before enzymatic hydrolysis to the active carboxylic acid .

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